molecular formula C7H3F4NO5S B3039622 2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate CAS No. 122455-35-0

2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate

Cat. No.: B3039622
CAS No.: 122455-35-0
M. Wt: 289.16 g/mol
InChI Key: MLUAXAYJASIOBN-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate (CAS 122455-35-0) is a specialized aryl triflate reagent characterized by the molecular formula C7H3F4NO5S and a molecular weight of 289.16 . This compound is designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research. The primary research value of this compound lies in the exceptional nucleofugal properties of the trifluoromethanesulfonate (triflate) group, which is widely recognized as an outstanding leaving group in substitution reactions . The presence of both an electron-withdrawing nitro group and a fluorine atom on the phenyl ring further enhances the reactivity of the triflate group, making this compound a highly electrophilic building block. It is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, where it can serve as a superior alternative to aryl halides. The fluorine substituent offers a potential site for further selective functionalization, allowing researchers to diversify the molecular scaffold. Incorporating trifluoromethyl groups and fluorine atoms into molecular frameworks is a established strategy in pharmaceutical and agrochemical development to fine-tune properties like metabolic stability, lipophilicity, and bioavailability . As such, this compound is a valuable scaffold for constructing complex, fluorine-containing molecules for drug discovery and materials science. Please note that this product is intended for research purposes only and is not classified for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-6-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO5S/c8-4-2-1-3-5(12(13)14)6(4)17-18(15,16)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUAXAYJASIOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate typically involves the reaction of 2-fluoro-6-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . The reaction is typically conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Role as a Triflation Agent:
2-Fluoro-6-nitrophenyl trifluoromethanesulfonate is primarily utilized as a triflation agent in the synthesis of aryl triflates. This reaction is crucial for introducing the triflate group into various substrates, enhancing their electrophilicity and reactivity in subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions.

Synthesis of Complex Organic Molecules:
The compound serves as a versatile building block in the synthesis of complex organic molecules. Its electrophilic nature allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it an essential reagent in organic chemistry.

Application Details
Triflation AgentUsed to synthesize aryl triflates from phenolic compounds
Building BlockFacilitates the construction of complex organic architectures
Electrophilic ReactionsEnhances reactivity in nucleophilic substitution reactions

Medicinal Chemistry

Potential Biological Activities:
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its effectiveness as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.

Case Study - Anticancer Activity:
A study published in a peer-reviewed journal highlighted the compound's potential in targeting specific cancer cell lines. The results showed significant cytotoxicity against certain types of cancer cells, suggesting its utility in drug development.

Material Science

Development of Functional Materials:
In material science, this compound is explored for its role in developing new materials with specific properties. Its ability to modify polymer structures can lead to enhanced performance characteristics in coatings and other applications.

Field Application
Material ScienceUsed to create functional polymers and coatings
Polymer ModificationEnhances properties such as durability and chemical resistance

Industrial Applications

Agrochemical Intermediates:
The compound is also relevant in the production of agrochemicals. It serves as an intermediate in synthesizing various agrochemical products, including fungicides and herbicides.

Case Study - Picoxystrobin Production:
The synthesis of picoxystrobin, a widely used fungicide, involves intermediates derived from this compound. This highlights its significance in agricultural chemistry.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, which are essential for the synthesis of biaryl compounds .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The nitro group in 2-fluoro-6-nitrophenyl triflate provides stronger electron withdrawal than the trifluoromethyl group in acetophenone derivatives, enhancing its reactivity in aromatic electrophilic substitutions .

Leaving Group Efficiency : Triflate esters generally outperform mesylates or tosylates in reactions requiring good leaving groups. For example, 2-fluoroethyl triflate achieves chemoselective alkylation under microwave conditions (150°C, 10–15 min) with a 5:1 O/S selectivity ratio .

Steric and Solvent Effects : The trimethylsilyl group in 3-hydroxy-2-(trimethylsilyl)phenyl triflate introduces steric hindrance, reducing reaction efficiency unless optimized (e.g., using DMF with NaI for S-alkylation) .

Research Findings and Limitations

  • Reactivity Trade-offs : While nitro groups enhance electrophilicity, they may also increase sensitivity to reduction or hydrolysis, necessitating careful handling .
  • Yield Optimization : The synthesis of 3-hydroxy-2-(trimethylsilyl)phenyl triflate achieved good yields except in the final step (), underscoring the need for iterative optimization in triflate chemistry.

Biological Activity

2-Fluoro-6-nitrophenyl trifluoromethanesulfonate (CAS No. 122455-35-0) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a nitro group on the phenyl ring, which are known to influence its reactivity and biological activity. The trifluoromethanesulfonate group enhances its electrophilicity, making it a suitable candidate for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles. The nitro group can undergo reduction to form an amine, while the triflate group can participate in nucleophilic substitution reactions. These reactions can lead to the formation of biologically active derivatives that may exhibit antimicrobial or anticancer properties.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds derived from this triflate exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : Fluorinated compounds have been studied for their potential in cancer therapy due to their ability to interfere with cellular processes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluoro and trifluoromethyl-substituted compounds against Staphylococcus aureus. Among these, derivatives of this compound demonstrated significant inhibition with minimal inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .

CompoundMIC (µg/mL)Activity Against
Compound 220.031–0.062MRSA
Control (Vancomycin)-MRSA

Anticancer Studies

Fluorination has been shown to enhance the potency of histone deacetylase inhibitors (HDACi), which are crucial in cancer treatment. The introduction of fluorine into compounds similar to this compound has been linked to increased binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-fluoro-6-nitrophenyl trifluoromethanesulfonate, and how are intermediates purified?

  • Methodology :

  • Step 1 : Start with fluorinated nitrophenol precursors (e.g., 3-fluoro-4-nitrophenol, CAS 394-41-2) . React with trifluoromethanesulfonic anhydride (Tf₂O) under inert conditions.
  • Step 2 : Use triethylamine (Et₃N) as a base to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) is critical to track conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity validation requires ≥95.0% by HPLC or GC (depending on substituents) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign fluorine-coupled aromatic protons (δ 7.0–8.5 ppm) and triflate group (δ 118–120 ppm for ¹⁹F NMR) .
  • GC-MS/HPLC : Quantify purity (>95%) and detect nitrophenol byproducts (e.g., unreacted 4-fluoro-2-nitrophenol, CAS 394-33-2) .
  • Elemental Analysis : Verify C, H, F, S ratios to confirm stoichiometry (expected deviation <0.3%) .

Q. What safety precautions are critical when handling this triflate derivative?

  • Hazard Mitigation :

  • PPE : Nitrile gloves, lab coat, and safety goggles (triflates are irritants and moisture-sensitive) .
  • Ventilation : Use fume hoods due to potential release of triflic acid (corrosive) during hydrolysis .
  • First Aid : For dermal exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can competing side reactions (e.g., nitro group reduction) be minimized during synthesis?

  • Optimization Strategies :

  • Temperature Control : Maintain reaction temperatures <0°C to suppress nitro group reactivity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance triflate formation selectivity .
  • Byproduct Analysis : Use LC-MS to identify reduction byproducts (e.g., amino derivatives) and adjust stoichiometry .

Q. What mechanistic insights explain the reactivity of 2-fluoro-6-nitrophenyl triflate in cross-coupling reactions?

  • Reactivity Profile :

  • Electrophilicity : The nitro group enhances electrophilic aromatic substitution (EAS) at the ortho position, while fluorine stabilizes intermediates via inductive effects .
  • Comparative Studies : Contrast with 4-nitrophenyl triflate (CAS 17763-80-3), where para-nitro groups exhibit lower steric hindrance but higher electron withdrawal .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. How do solvent polarity and base selection influence reaction yields in triflate-mediated arylations?

  • Experimental Design :

  • Solvent Screening : Test THF (low polarity) vs. DMF (high polarity); THF improves solubility but may slow kinetics .
  • Base Effects : Compare Et₃N (weak base, minimal side reactions) vs. DBU (strong base, risk of nitro group decomposition) .
  • Yield Optimization : Use a Box-Behnken design to model interactions between solvent, base, and temperature .

Q. What strategies resolve contradictions in reported crystallographic data for triflate derivatives?

  • Data Reconciliation :

  • X-ray Crystallography : Ensure crystals are grown in anhydrous conditions (triflates hydrolyze readily) .
  • DFT Calculations : Compare experimental bond angles/distances with computational models (e.g., B3LYP/6-31G*) to validate structures .
  • Literature Cross-Check : Contrast with analogous compounds (e.g., 3-hydroxy-2-(trimethylsilyl)phenyl triflate, CAS not provided) to identify systematic errors .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate
Reactant of Route 2
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2-Fluoro-6-nitrophenyl Trifluoromethanesulfonate

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